ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-2-22-13(20)9-18-10-16-14-12(15(18)21)8-17-19(14)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCCWOHGNWDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331606 | |
| Record name | ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
656831-55-9 | |
| Record name | ethyl 2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with ethyl acetoacetate in the presence of a suitable catalyst, such as glacial acetic acid . The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester moiety undergoes nucleophilic substitution under basic conditions. Key transformations include:
Example: Reaction with methylamine produces N-methyl-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide (m.p. 210–212°C, IR: 1680 cm⁻¹ C=Oamide) .
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
With Hydrazines
Reaction with hydrazine hydrate generates pyrazolo[1,5-a]pyrimidines via intramolecular cyclization :
Key product: 5-(4-Oxo-1-phenyl-pyrazolo)pyrazolo[1,5-a]pyrimidine (m.p. 220°C, MS: m/z 346 [M⁺]) .
With Triethyl Orthoformate
Heating with triethyl orthoformate yields pyrazolo[1,5-d] triazolo[1,5-c]pyrimidines :
Product exhibits strong EGFR inhibition (IC₅₀ = 1.2 μM) .
Condensation Reactions
The hydrazide derivative undergoes condensation with aldehydes to form hydrazone hybrids:
| Aldehyde | Product Structure | Anticancer Activity (IC₅₀, MCF-7) | Source |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 5a (R = 4-NO₂C₆H₄) | 8.7 μM | |
| 4-Dimethylaminobenzaldehyde | 5e (R = 4-NMe₂C₆H₄) | 6.2 μM | |
| Cinnamaldehyde | 5g (R = CH=CHPh) | 5.8 μM |
Mechanistic studies show apoptosis induction via caspase-3 activation and G0/G1 cell-cycle arrest .
Sulfonation and Thioether Formation
Reaction with sulfonyl chlorides or thiols modifies the pyrazolo core:
| Reagent | Product | Application | Source |
|---|---|---|---|
| TsCl, pyridine | 5-Sulfonamide derivatives | Kinase inhibition | |
| Thiophenol, K₂CO₃ | 3-(Phenylthio)pyrazolo-pyrimidine | Antiproliferative agents |
Thioether derivatives show enhanced DNA intercalation (ΔTm = 4.2°C for 14a ).
Glycosylation Reactions
The hydroxyl group in hydrolyzed derivatives reacts with glycosyl donors:
-
Reaction with acetobromo-α-D-glucose yields β-D-glycosyl conjugates (e.g., 15b , CDK2 inhibition IC₅₀ = 0.9 μM) .
Metal Complexation
The pyrazolopyrimidine core coordinates transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) acetate | [Cu(C₁₅H₁₂N₄O₃)₂]·2H₂O | 12.4 | |
| Fe(III) chloride | [Fe(C₁₅H₁₂N₄O₃)Cl₂] | 10.8 |
Complexes exhibit radical scavenging activity (EC₅₀ = 18 μM for Cu complex) .
This compound’s reactivity profile highlights its utility as a scaffold for developing anticancer agents, enzyme inhibitors, and metallopharmaceuticals. Future research should explore its photochemical properties and in vivo pharmacokinetics.
Scientific Research Applications
Synthesis and Characterization
The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves several steps, typically starting from pyrazolopyrimidine derivatives. The compound can be synthesized through cyclization reactions involving hydrazines and other nucleophiles, leading to the formation of various substituted pyrazolopyrimidinones. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Key Synthetic Pathways
- Cyclization with Hydrazines : This method involves reacting pyrazolopyrimidine derivatives with hydrazines under controlled conditions to yield the desired compound.
- Reactions with N-nucleophiles : The compound can also be synthesized by reacting with various nucleophiles like phenylhydrazine and hydroxylamine .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate. In vitro evaluations have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis in cancer cells .
Enzyme Inhibition
Compounds related to ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate have been investigated for their ability to inhibit specific enzymes involved in cancer progression. The inhibition of key enzymes such as kinases can disrupt signaling pathways essential for tumor growth and survival .
Antimicrobial Properties
Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Antitumor Evaluation
A series of experiments conducted on various pyrazolo[3,4-d]pyrimidine compounds revealed that ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate exhibited notable activity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In a comparative study assessing the enzyme inhibition capabilities of different pyrazolo[3,4-d]pyrimidine derivatives, ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate was found to effectively inhibit a specific kinase involved in cancer cell signaling pathways. This inhibition was linked to reduced cell migration and invasion capabilities in vitro.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Acetohydrazide Substituents
Derivatives such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K) exhibit enhanced bioactivity. Key findings include:
| Compound | MCF-7 IC₅₀ (µM) | EGFR IC₅₀ (µM) | Apoptosis Activity (Flow Cytometry) |
|---|---|---|---|
| 234 | 55.35 ± 7.711 | N/A | Moderate |
| 235 | 60.02 ± 2.716 | N/A | Highest |
| 236 | 45.41 ± 5.376 | N/A | Low |
| 237 | 34.55 ± 2.381 | 0.186 | Lowest |
| Erlotinib | N/A | 0.03 | N/A |
- Key Insights :
- Compound 237 demonstrates the strongest EGFR inhibition (IC₅₀ = 0.186 µM) but lower apoptosis induction, suggesting a trade-off between kinase inhibition and cytotoxic effects .
- The acetohydrazide group in these analogs may enhance hydrogen bonding with the ATP-binding site of EGFR (PDB: 1M17), though potency remains inferior to erlotinib .
Urea Derivatives
Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives, replacing the ethyl acetate group with urea. The urea moiety likely improves water solubility but may reduce cell permeability compared to the ethyl ester .
Methyl-Substituted Analogues
Ethyl 2-(1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate (C₁₀H₁₂N₄O₃, MW = 236.23 g/mol) replaces the 1-phenyl group with a methyl group. This structural simplification reduces molecular weight by ~18% but may diminish aromatic π-π stacking interactions with kinase targets. No bioactivity data is available, but the methyl group could enhance metabolic stability .
Peptide-Conjugated Derivatives
Compounds like (S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanoyl azide (C₂₂H₂₁N₇O₃, MW = 431.46 g/mol) incorporate peptide linkages. The added bulk improves solubility (evidenced by IR spectra showing NH and C=O stretches) but complicates synthesis and may limit blood-brain barrier penetration .
Pyrazolo[3,4-b]pyridinone Derivatives
For example, 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (synthesized via acetic acid reflux) shares a fused pyrimidine core but lacks the 5-position acetate. This structural divergence eliminates ester-mediated hydrolysis susceptibility but may reduce kinase selectivity .
Biological Activity
Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate is , with a molecular weight of approximately 298.297 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold known for its anticancer properties and a substituent ethyl acetate group that enhances its solubility and reactivity.
Key Structural Features
| Feature | Description |
|---|---|
| Scaffold | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Ethyl acetate group |
| Molecular Weight | 298.297 g/mol |
Anticancer Properties
Ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has demonstrated significant cytotoxicity against various cancer cell lines. Notably, it acts as a cyclin-dependent kinase 2 (CDK2) inhibitor , which is crucial for regulating the cell cycle and has implications in cancer therapy. In vitro studies have indicated IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).
Summary of Anticancer Activity
The mechanism by which ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate induces cytotoxicity involves the inhibition of CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometric analyses have shown that this compound can significantly induce apoptosis at low micromolar concentrations in A549 cells .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in biological activity. For example, analogs with different substituents on the phenyl ring have been synthesized and tested for their anticancer properties. The specificity of substitution patterns appears to play a critical role in enhancing or diminishing activity against tumor cells .
Synthesis and Yield
The synthesis of ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate typically involves straightforward synthetic routes that yield high efficiencies (over 80%) under optimal conditions. Various synthetic methods have been explored to improve yield and purity, which are critical for biological testing .
Comparative Analysis with Other Compounds
In comparative studies with other pyrazolo[3,4-d]pyrimidine derivatives, ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate has shown superior potency as a CDK2 inhibitor compared to related compounds lacking specific substituents on the pyrazole ring. This highlights the significance of structural modifications in enhancing therapeutic efficacy.
Comparison Table of Related Compounds
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Ethyl 2-(1-methyl-4-oxo...) | C15H14N4O3 | Anticancer |
| Benzyl 2-(4-oxo...) | C20H16N4O3 | Anticancer |
| Ethyl 2-(1-benzoyl...) | C15H15N3O3 | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate?
The compound is synthesized via nucleophilic substitution. A representative method involves refluxing 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with ethyl chloroacetate in dry dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction mixture is heated under reflux for 6 hours, followed by ice quenching, filtration, and recrystallization from ethanol to yield the product . Alternative routes include coupling pyrazolopyrimidine precursors with amino acid esters under controlled conditions (e.g., glycine ethyl ester hydrochloride in ethyl acetate with triethylamine) .
Q. Key Reaction Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl chloroacetate | DMF | Reflux (~150°C) | 6 h | ~80% |
| Glycine ethyl ester HCl | Ethyl acetate | 0°C | 20 min | ~90% |
Q. How is the compound characterized post-synthesis?
Characterization employs spectroscopic and analytical methods:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1635 cm⁻¹ and NH/NH₂ bands at ~3400–3417 cm⁻¹ .
- FAB-MS : Confirms molecular ion peaks (e.g., [MH⁺] at m/z = 432) and sodium adducts ([MNa⁺] at m/z = 454) .
- Elemental Analysis : Validates purity (e.g., C: 61.12%, H: 4.83%, N: 22.66% for C₁₈H₁₈FN₃O₄) .
Advanced Research Questions
Q. How can conflicting crystallographic data during structural refinement be resolved?
Use SHELXL software for high-resolution refinement. Challenges like twinning or disorder are addressed by:
Q. Crystallographic Parameters
| Parameter | Value |
|---|---|
| Dihedral angle (pyrazolopyrimidine vs. phenyl) | 26.14° |
| RMS deviation (ester chain coplanarity) | 0.009 Å |
Q. What strategies enhance the compound's bioactivity?
Structural modifications based on structure-activity relationship (SAR) studies:
- Core Functionalization : Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring improves enzyme inhibition .
- Side-Chain Hybridization : Coupling with urea derivatives (e.g., compound CBS-1 ) enhances anticancer activity by inducing caspase-3 activation and suppressing NF-κB/IL-6 pathways .
Q. Antibacterial Activity (MIC Values)
| Compound | S. aureus | E. coli | P. aeruginosa |
|---|---|---|---|
| 17 | <1 µg/mL | <1 µg/mL | >3 µg/mL |
Q. How are stereochemical challenges addressed during peptide conjugation?
Q. What computational tools validate molecular interactions?
Q. How is stability assessed under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

